3-(Difluoro(phenyl)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(Difluoro(phenyl)methyl)bicyclo[111]pentane-1-carboxylic acid is a compound that features a bicyclo[111]pentane core, which is a highly strained and rigid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoro(phenyl)methyl)bicyclo[111]pentane-1-carboxylic acid typically involves the formation of the bicyclo[11One common method involves the cyclopropanation of an α-allyldiazoacetate precursor to form a 3-aryl bicyclo[1.1.0]butane, which is then reacted with difluorocarbene in a one-pot process . Another approach includes the carbene insertion into the central bond of a bicyclo[1.1.0]butane or radical/nucleophilic addition across a [1.1.1]propellane .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(Difluoro(phenyl)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The difluoro(phenyl)methyl group can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the difluoro(phenyl)methyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction of the difluoro(phenyl)methyl group can produce partially or fully reduced derivatives.
Scientific Research Applications
3-(Difluoro(phenyl)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s rigid structure and unique electronic properties make it a valuable scaffold for drug design, particularly as a bioisostere for phenyl rings.
Materials Science: Its high strain and rigidity can be exploited in the design of novel materials with specific mechanical properties.
Chemical Biology: The compound can be used as a probe to study biological systems due to its stability and reactivity.
Industrial Chemistry:
Mechanism of Action
The mechanism by which 3-(Difluoro(phenyl)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The rigid bicyclo[1.1.1]pentane core can influence the binding affinity and selectivity of the compound for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the difluoro(phenyl)methyl group, making it less versatile in certain applications.
3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with a difluoromethyl group instead of a difluoro(phenyl)methyl group, affecting its electronic properties and reactivity.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Contains an additional carboxylic acid group, which can alter its solubility and reactivity.
Uniqueness
3-(Difluoro(phenyl)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the difluoro(phenyl)methyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for applications requiring specific interactions and stability.
Properties
IUPAC Name |
3-[difluoro(phenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2O2/c14-13(15,9-4-2-1-3-5-9)12-6-11(7-12,8-12)10(16)17/h1-5H,6-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYWPTQZPPFIDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(C3=CC=CC=C3)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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